molecular formula C17H15ClN2O2S2 B3502955 2-(1,3-benzothiazol-2-ylthio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

2-(1,3-benzothiazol-2-ylthio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide

Cat. No. B3502955
M. Wt: 378.9 g/mol
InChI Key: LNFGTZOKOYEOQL-UHFFFAOYSA-N
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Description

2-(1,3-benzothiazol-2-ylthio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzothiazole derivatives, which have been found to possess various pharmacological properties.

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-ylthio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is not fully understood. However, studies have suggested that it exerts its pharmacological effects by interacting with various cellular targets. It has been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression. It also induces the production of reactive oxygen species (ROS) in cancer cells, leading to their apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-(1,3-benzothiazol-2-ylthio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide exhibits various biochemical and physiological effects. It has been found to decrease the expression of inflammatory cytokines and chemokines, such as IL-6 and TNF-α, in cancer cells. It also inhibits the expression of certain genes involved in cancer progression, such as Bcl-2 and VEGF. Additionally, it has been found to increase the expression of antioxidant enzymes, such as SOD and CAT, in cells exposed to oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(1,3-benzothiazol-2-ylthio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide in lab experiments include its potential therapeutic applications in various diseases, its low toxicity, and its ability to inhibit the growth of cancer cells. However, its limitations include its poor solubility in water and its limited bioavailability.

Future Directions

There are several future directions for the research on 2-(1,3-benzothiazol-2-ylthio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide. These include:
1. Further studies on its mechanism of action to better understand its pharmacological effects.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and diabetes.
4. Development of new formulations to improve its solubility and bioavailability.
5. In vivo studies to evaluate its efficacy and safety in animal models.
In conclusion, 2-(1,3-benzothiazol-2-ylthio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a promising compound with potential therapeutic applications in various diseases. Its pharmacological effects, mechanism of action, and future directions for research make it an interesting topic for scientific investigation.

Scientific Research Applications

2-(1,3-benzothiazol-2-ylthio)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has been studied for its potential therapeutic applications in various diseases. It has been found to possess anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It also exhibits antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, it has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c1-10-7-13(14(22-2)8-11(10)18)19-16(21)9-23-17-20-12-5-3-4-6-15(12)24-17/h3-8H,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFGTZOKOYEOQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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